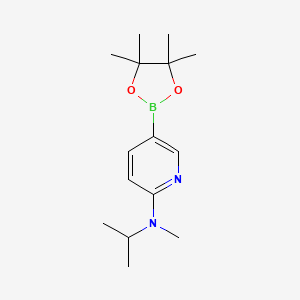

N-isopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

CAS No.: 1402238-39-4

Cat. No.: VC2717289

Molecular Formula: C15H25BN2O2

Molecular Weight: 276.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1402238-39-4 |

|---|---|

| Molecular Formula | C15H25BN2O2 |

| Molecular Weight | 276.18 g/mol |

| IUPAC Name | N-methyl-N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |

| Standard InChI | InChI=1S/C15H25BN2O2/c1-11(2)18(7)13-9-8-12(10-17-13)16-19-14(3,4)15(5,6)20-16/h8-11H,1-7H3 |

| Standard InChI Key | RQTRREIZOVQMBR-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)C(C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)C(C)C |

Introduction

Chemical Identity and Structural Properties

N-isopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is characterized by a pyridine core with strategic functional groups that enhance its utility in organic synthesis. The compound possesses the following identifiers and properties:

| Property | Value |

|---|---|

| CAS Number | 1402238-39-4 |

| Molecular Formula | C15H25BN2O2 |

| Molecular Weight | 276.18 g/mol |

| IUPAC Name | N-methyl-N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |

| Standard InChI | InChI=1S/C15H25BN2O2/c1-11(2)18(7)13-9-8-12(10-17-13)16-19-14(3,4)15(5,6)20-16/h8-11H,1-7H3 |

| Standard InChIKey | RQTRREIZOVQMBR-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)C(C)C |

| Physical Form | Brown solid |

| Purity (Commercial) | ≥ 95% |

The structure features three key components: a pyridine ring, a boronic acid pinacol ester at the 5-position, and an N-isopropyl-N-methyl amino group at the 2-position . The boronic acid pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) serves as a protected form of boronic acid, providing enhanced stability while maintaining reactivity for subsequent transformations.

Applications in Synthetic Chemistry

Cross-Coupling Reactions

This compound is primarily utilized in research settings, particularly in organic synthesis as a building block for more complex molecules. The boronic acid pinacol ester functionality makes it an excellent substrate for Suzuki-Miyaura cross-coupling reactions, which are widely employed for carbon-carbon bond formation.

The Suzuki-Miyaura reaction typically involves coupling an organoboron compound (such as our target molecule) with an organohalide in the presence of a palladium catalyst and a base. This reaction is valued for its:

-

Tolerance of diverse functional groups

-

Mild reaction conditions

-

High stereoselectivity

-

Relative environmental friendliness compared to other coupling methods

The N-isopropyl-N-methyl amino functionality provides additional electronic properties that can influence reactivity and selectivity in these coupling reactions.

| Reaction Parameter | Typical Conditions |

|---|---|

| Borylation Agent | Bis(pinacolato)diboron (B2pin2) |

| Catalyst | PdCl2(dppf) or similar palladium complexes |

| Base | Potassium acetate (KOAc) |

| Solvent | 1,4-Dioxane |

| Temperature | 100°C |

| Reaction Time | 12 hours |

| Atmosphere | Inert (N2) |

| Typical Yield | 70-80% |

These conditions have proven effective for the synthesis of various substituted pyridylboronic acid pinacol esters, including those with amino substituents at the 2-position .

Physical and Chemical Properties

Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound. Adequate ventilation is also recommended to minimize inhalation exposure .

Related Compounds and Structural Analogs

Several structurally related compounds provide context for understanding the properties and reactivity of N-isopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine:

Comparative Analysis

These structural analogs demonstrate how modifications to the core structure can create a family of related compounds with potentially different reactivity profiles and applications.

Application Differences

The subtle structural differences among these compounds can significantly impact their reactivity in cross-coupling reactions and other transformations:

-

The N-substituents (isopropyl, methyl, or unsubstituted) affect the electronic properties of the pyridine ring, potentially influencing reactivity and selectivity

-

Additional functional groups such as methoxy or nitro groups introduce further electronic and steric effects

-

The position of the boronic acid pinacol ester on the pyridine ring (3-position versus 5-position) can alter the reactivity profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume